molecular formula C18H21N3O5S B5140506 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate

2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate

Cat. No. B5140506
M. Wt: 391.4 g/mol
InChI Key: TXLSLKWXAFYZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate, also known as MIB-303, is a synthetic compound that has been extensively studied in scientific research for its potential applications in drug development.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate in scientific research. One area of interest is its potential as a treatment for cancer. 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate has been shown to inhibit the growth of several types of cancer cells, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate has been shown to reduce oxidative stress and inflammation, which are thought to play a role in the development of these disorders. Finally, 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate may have potential as a treatment for inflammatory disorders, such as rheumatoid arthritis. Further studies are needed to determine its efficacy in these applications.
Conclusion:
In conclusion, 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate is a synthetic compound that has been extensively studied in scientific research for its potential applications in drug development. It has anti-inflammatory, anti-tumor, and anti-oxidant properties, and has been studied for its efficacy in treating various diseases. While there are limitations to using 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate in lab experiments, it has several advantages, including its ease of synthesis and well-understood mechanism of action. Future research will continue to explore the potential applications of 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate in various disease states.

Synthesis Methods

The synthesis of 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate involves a series of chemical reactions that start with the condensation of 5-methyl-3-isoxazolecarboxylic acid with N-benzoylmethionine methyl ester. The resulting intermediate is then reacted with acetyl chloride to form the final product, 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate. The synthesis process has been optimized to achieve high yields and purity.

Scientific Research Applications

2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate has been studied extensively in scientific research for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-12-10-15(21-26-12)20-16(22)11-25-18(24)14(8-9-27-2)19-17(23)13-6-4-3-5-7-13/h3-7,10,14H,8-9,11H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLSLKWXAFYZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

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